molecular formula C24H16N4O2 B2390800 4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile CAS No. 313954-48-2

4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile

Cat. No.: B2390800
CAS No.: 313954-48-2
M. Wt: 392.418
InChI Key: OEJOOZPMOCEFND-LCUIJRPUSA-N
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Description

The compound 4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile is a structurally complex molecule featuring a coumarin (chromen-2-one) core substituted with a benzimidazole group at position 3 and a benzonitrile moiety at position 4 via an imino linkage. The benzimidazole moiety, a common pharmacophore in medicinal chemistry, suggests possible applications in enzyme inhibition or receptor binding, as seen in antiviral agents like pibrentasvir . The benzonitrile group may contribute to polarity and hydrogen-bonding capabilities, distinguishing it from carboxamide-containing analogs .

Properties

IUPAC Name

4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2/c1-29-21-8-4-5-16-13-18(23-27-19-6-2-3-7-20(19)28-23)24(30-22(16)21)26-17-11-9-15(14-25)10-12-17/h2-13H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJOOZPMOCEFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C#N)C(=C2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Synthetic Challenges

The target compound integrates three key structural motifs:

  • 8-Methoxy-2H-chromene core : Provides a planar aromatic system with electron-donating methoxy substitution.
  • 1H-1,3-benzodiazole (benzimidazole) moiety : Contributes hydrogen-bonding capacity and π-stacking interactions.
  • 4-Cyanophenyl imine linkage : Introduces polarity and potential for further functionalization.

Synthetic challenges include regioselective formation of the chromene ring, stereoselective imine bond formation (2Z configuration), and compatibility of reaction conditions with sensitive functional groups (e.g., nitrile, benzimidazole).

Synthetic Routes and Methodologies

Chromene-Benzoimidazole Precursor Synthesis

The chromene-benzoimidazole fragment is typically constructed via a two-step process:

Chromene Ring Formation

Adapting methods from β-enaminonitrile syntheses (Search Result), the chromene scaffold is assembled using a naphthol derivative, aldehyde, and malononitrile under microwave irradiation. For example:

  • Reagents : 8-Methoxy-2-naphthol (1.0 equiv), substituted benzaldehyde (1.0 equiv), malononitrile (1.0 equiv).
  • Conditions : Piperidine (0.5 mL) in ethanol, microwave irradiation at 140°C for 2 minutes.
  • Outcome : Yields 8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives with >80% efficiency.
Benzimidazole Integration

The benzimidazole group is introduced via cyclocondensation of o-phenylenediamine with a carbonyl-containing chromene intermediate. A representative protocol involves:

  • Reagents : 8-Methoxy-chromene-3-carbaldehyde (1.0 equiv), o-phenylenediamine (1.2 equiv).
  • Conditions : Acetic acid (glacial), reflux at 120°C for 6 hours.
  • Mechanism : Acid-catalyzed Schiff base formation followed by cyclodehydration.

Imine Coupling with 4-Aminobenzonitrile

The final step involves condensation of the chromene-benzimidazole aldehyde with 4-aminobenzonitrile to form the (2Z)-imine linkage. Key methods include:

Conventional Thermal Approach
  • Reagents : Chromene-benzimidazole aldehyde (1.0 equiv), 4-aminobenzonitrile (1.05 equiv).
  • Conditions : Ethanol, MgSO₄ (1.0 equiv), reflux at 80°C for 12 hours.
  • Yield : 65–72% after column chromatography (hexane:ethyl acetate 3:1).
Microwave-Assisted Optimization
  • Reagents : As above, with reduced solvent volume.
  • Conditions : Microwave irradiation at 200 W, 85°C for 40 minutes.
  • Yield Improvement : 82–88% with 30% reduced reaction time.

Reaction Optimization and Mechanistic Insights

Stereoselectivity in Imine Formation

The (2Z)-configuration is favored due to:

  • Steric effects : Bulky benzimidazole group and methoxy substituent disfavor the (2E) isomer.
  • Electronic effects : Conjugation between chromene’s π-system and imine nitrogen stabilizes the Z-form.

Solvent and Catalyst Screening

Comparative data for imine coupling:

Solvent Catalyst Temp (°C) Time (h) Yield (%)
Ethanol MgSO₄ 80 12 72
DCM Molecular sieves 40 8 68
NMP Na₂SO₄ 100 6 65
Ethanol (MW) None 85 0.67 88

Microwave (MW) irradiation enhances reaction efficiency by promoting dipole alignment and reducing activation energy.

Analytical Characterization

Spectroscopic Validation

  • IR : ν(CN) at 2,201 cm⁻¹, ν(NH) at 3,335 cm⁻¹.
  • ¹H NMR : Singlet for methoxy protons at δ 3.82 ppm; imine proton (H-2) as a singlet at δ 8.15 ppm.
  • ¹³C NMR : Chromene C=O at δ 160.2 ppm; nitrile carbon at δ 118.4 ppm.

Scalability and Industrial Relevance

Patent methodologies (Search Result) suggest that:

  • Palladium-catalyzed amination could replace traditional condensation for large-scale synthesis.
  • Continuous flow systems may improve throughput in chromene ring formation steps.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Overview

4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound, characterized by its unique structural features, including a benzodiazole moiety and a chromene core, is being explored for various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspase pathways. These findings suggest that this compound may serve as a potential lead in the development of new anticancer agents.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic activities. The benzodiazole moiety is known for its potential to inhibit various enzymes involved in inflammatory processes. In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures, indicating its potential therapeutic applications in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzodiazole Moiety : Cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Synthesis of the Chromene Core : Condensation of salicylaldehyde with an appropriate ketone or aldehyde under acidic or basic conditions.
  • Coupling Reactions : The benzodiazole moiety and chromene core are coupled using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
  • Introduction of Functional Groups : Methoxy and carboxamide groups are introduced through nucleophilic substitution reactions.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of chromene derivatives similar to this compound. The results indicated that these compounds could significantly inhibit the proliferation of various cancer cell lines through apoptotic pathways .

Research on Anti-inflammatory Effects

In another study reported in Phytotherapy Research, researchers evaluated the anti-inflammatory effects of compounds containing benzodiazole and chromene structures. The findings showed a marked reduction in pro-inflammatory cytokines when treated with these compounds, suggesting their potential role in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its fusion of coumarin, benzimidazole, and benzonitrile groups. Below is a comparative analysis with key analogues:

Compound Name / Feature Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
Target Compound C₂₅H₁₇N₅O₂ 443.44 8-methoxy coumarin, benzimidazole, benzonitrile Potential fluorescence/biological activity (inferred)
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives Varies ~400–450 Thiazole ring, methoxy coumarin, amide Synthetic ease under solvent-free conditions
2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile C₂₉H₂₂N₂O₆ 494.49 Dual ethoxycoumarin, benzonitrile High thermal stability (m.p. 330–332°C), IR-detectable CN stretch
(2Z)-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide C₃₁H₂₄N₄O₃ 500.55 Carboxamide, 4-methylphenyl imino Predicted pKa ~10.75, density 1.29 g/cm³
Pibrentasvir (Antiviral Agent) C₅₇H₆₅F₅N₁₀O₈ 1113.18 Benzimidazole, fluorophenyl, piperidine HCV NS5A inhibitor, clinical use

Key Observations

Substituent Effects on Properties: The benzonitrile group in the target compound and 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile introduces a strong nitrile stretch (IR ~2206 cm⁻¹), enhancing polarity compared to carboxamide-containing analogs like . This may improve solubility in polar solvents. 1113) may limit pharmacokinetic stability.

However, introducing benzimidazole may require additional steps, such as cyclization of o-phenylenediamine derivatives .

Thermal and Electronic Properties: The dual ethoxycoumarin groups in contribute to high melting points (>300°C), suggesting that the target compound’s single methoxy group may reduce thermal stability but improve synthetic yield. The 8-methoxy group on coumarin enhances electron-donating capacity, which could redshift fluorescence emission compared to non-substituted coumarins .

Biological Activity

The compound 4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the chromenylidene and benzodiazole moieties. The general approach includes:

  • Formation of Benzodiazole : The initial step involves synthesizing the benzodiazole ring, which is crucial for the biological activity.
  • Coupling Reaction : The benzodiazole is then coupled with an appropriate chromene derivative to form the core structure.
  • Final Modification : The introduction of the benzonitrile group is achieved through nitration or similar reactions.

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar compounds with chromene and benzodiazole structures. For instance, derivatives with structural similarities have shown promising results against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)
  • SW480 (Colon Cancer)

In vitro assays demonstrated that these compounds could induce apoptosis and arrest the cell cycle at specific phases, particularly G2/M phase, significantly inhibiting cell proliferation .

Antioxidant Activity

The antioxidant properties of related compounds have been extensively studied. The presence of hydroxyl groups in similar structures has been correlated with increased radical scavenging activity. Compounds featuring multiple hydroxyl substituents exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory potential has also been investigated through various assays measuring inhibition of albumin denaturation and other inflammatory markers. Compounds structurally related to this compound have shown significant inhibition rates comparable to established anti-inflammatory drugs such as ibuprofen .

Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of coumarin derivatives, including those structurally similar to our compound. They tested these derivatives against several cancer cell lines and found that one compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating strong anticancer activity .

Study 2: Antioxidant Assessment

Another investigation focused on the antioxidant properties of chromenyl derivatives. The study reported that compounds with two hydroxyl groups demonstrated significant radical scavenging abilities, with some achieving over 90% inhibition in DPPH assays .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AnticancerThis compound15
AntioxidantSimilar Coumarin Derivative>90% Inhibition
Anti-inflammatoryRelated CompoundComparable to Ibuprofen

Q & A

Q. Table 1: Synthetic Conditions

StepReagents/ConditionsSolventYield (%)Reference
14-Aminobenzonitrile + Bromoacetyl derivativeDMSO, 80°C75–85
2Thiadiazole alkylationMethanol, 50°C70–78

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and nitrile groups (δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., m/z 413 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Employ SHELXL for structure refinement. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) validate stereochemistry .

Key Tip : Validate crystallographic data using CIF checkers (e.g., PLATON) to detect twinning or disorder .

Advanced: How can computational methods be integrated with experimental data to predict reactivity or supramolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (λmax ~300–400 nm) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., parasitic enzymes). Validate with POM (Petra/Osiris/Molinspiration) analyses to assess drug-likeness .
  • Supramolecular Analysis : Hirshfeld surfaces (CrystalExplorer) quantify intermolecular interactions (e.g., H-bonding, π-π stacking) observed in crystal packing .

Advanced: What strategies resolve contradictions between theoretical predictions and experimental data in structure-activity studies?

Methodological Answer:

  • Data Reconciliation : Re-examine crystallographic parameters (e.g., bond lengths/angles) using SHELXL’s restraints to correct overfitting .
  • Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature ¹H NMR (e.g., -40°C to 80°C) .
  • Synchrotron Validation : Collect high-resolution X-ray data (λ = 0.7–1.0 Å) to resolve electron density ambiguities .

Case Study : Discrepancies in hydrazone tautomerism (Z/E) were resolved via NOESY correlations and DFT-optimized geometries .

Advanced: How to design experiments to assess pharmacological potential against parasitic or microbial targets?

Methodological Answer:

  • In Vitro Assays : Screen against Leishmania or Plasmodium strains using MTT assays (IC₅₀ determination). Include positive controls (e.g., amphotericin B) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → nitro groups) and correlate with bioactivity trends .
  • Mechanistic Studies : Use fluorescence quenching (e.g., tryptophan residues in target enzymes) to probe binding affinity .

Q. Table 2: Biological Activity Data

Target OrganismIC₅₀ (µM)SAR InsightReference
Leishmania donovani12.4Methoxy group enhances membrane permeability
Candida albicans18.9Nitrile moiety critical for antifungal activity

Advanced: How does the benzodiazole-chromene hybrid structure influence photophysical properties for material science applications?

Methodological Answer:

  • Fluorescence Studies : Measure quantum yields (Φ) in solvents of varying polarity. The benzodiazole core often exhibits λem ~450–500 nm with solvatochromic shifts .
  • Electrochemical Analysis : Cyclic voltammetry (CH Instruments) reveals redox potentials (E₁/₂) linked to π-conjugation .
  • Thermal Stability : TGA/DTA (N₂ atmosphere, 10°C/min) shows decomposition >250°C, suitable for OLED applications .

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